Butyl 6-bromo-4-morpholinoquinoline-2-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 6-bromo-4-morpholinoquinoline-2-carboxylate typically involves the following steps:
Morpholine Substitution: The substitution of a hydrogen atom with a morpholine group.
Esterification: The formation of the butyl ester from the carboxylic acid group.
The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
it is likely that large-scale synthesis follows similar steps as laboratory synthesis, with optimizations for cost, efficiency, and safety .
Chemical Reactions Analysis
Types of Reactions
Butyl 6-bromo-4-morpholinoquinoline-2-carboxylate can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups .
Scientific Research Applications
Butyl 6-bromo-4-morpholinoquinoline-2-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies of enzyme interactions and protein-ligand binding.
Medicine: As a potential lead compound for drug development.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Butyl 6-bromo-4-morpholinoquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Butyl 6-chloro-4-morpholinoquinoline-2-carboxylate
- Butyl 6-fluoro-4-morpholinoquinoline-2-carboxylate
- Butyl 6-iodo-4-morpholinoquinoline-2-carboxylate
Uniqueness
Butyl 6-bromo-4-morpholinoquinoline-2-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This uniqueness can make it a valuable tool in research and development .
Properties
IUPAC Name |
butyl 6-bromo-4-morpholin-4-ylquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O3/c1-2-3-8-24-18(22)16-12-17(21-6-9-23-10-7-21)14-11-13(19)4-5-15(14)20-16/h4-5,11-12H,2-3,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLLSRRRDZVSMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=NC2=C(C=C(C=C2)Br)C(=C1)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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